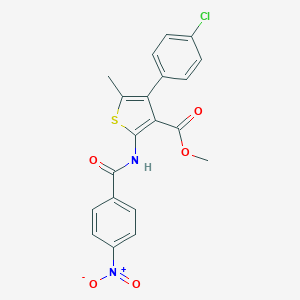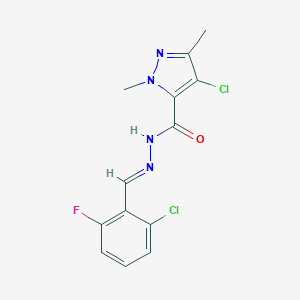![molecular formula C16H13Cl2N3O2 B450906 N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B450906.png)
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a pyrazole ring, and a furanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with hydrazine to form 2,4-dichlorobenzyl hydrazine. This intermediate is then reacted with 5-methyl-2-furoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyrazole and furanamide moieties.
Miconazole: Contains a similar dichlorobenzyl group and is used as an antifungal agent.
Indole derivatives: Possess aromatic rings and are studied for their biological activities.
Uniqueness
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H13Cl2N3O2 |
|---|---|
Peso molecular |
350.2g/mol |
Nombre IUPAC |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-2-5-15(23-10)16(22)20-13-7-19-21(9-13)8-11-3-4-12(17)6-14(11)18/h2-7,9H,8H2,1H3,(H,20,22) |
Clave InChI |
CPIQNPGDRJVOHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC=C(O1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~2~-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B450824.png)
![ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE](/img/structure/B450825.png)
![Propyl 2-[({4-nitrophenyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450826.png)
![Dimethyl 5-[(3-bromobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450827.png)


![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B450831.png)
![Methyl 4-(4-ethylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450834.png)
![Isopropyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B450837.png)
![N'-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450839.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(3-{2-nitrophenyl}-2-propenylidene)benzohydrazide](/img/structure/B450840.png)
![Propyl 4-(4-bromophenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450842.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B450843.png)

